1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride
CAS No.:
Cat. No.: VC13568231
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
![1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride -](/images/structure/VC13568231.png)
Specification
Molecular Formula | C14H21N3O |
---|---|
Molecular Weight | 247.34 g/mol |
IUPAC Name | (3S,4R)-1-methyl-4-[4-(methylaminomethyl)phenyl]pyrrolidine-3-carboxamide |
Standard InChI | InChI=1S/C14H21N3O/c1-16-7-10-3-5-11(6-4-10)12-8-17(2)9-13(12)14(15)18/h3-6,12-13,16H,7-9H2,1-2H3,(H2,15,18)/t12-,13+/m0/s1 |
Standard InChI Key | MPWGXPVQBFYWMG-QWHCGFSZSA-N |
Isomeric SMILES | CNCC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)N)C |
SMILES | CNCC1=CC=C(C=C1)C2CN(CC2C(=O)N)C |
Canonical SMILES | CNCC1=CC=C(C=C1)C2CN(CC2C(=O)N)C |
Introduction
Chemical Identity and Structural Characteristics
1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride is a secondary amine salt characterized by a pyrrolidine core substituted with a methyl group, a carboxamide moiety, and a 4-[(methylamino)methyl]phenyl group. The hydrochloride salt enhances its solubility and stability, a common modification in pharmaceutical chemistry .
Molecular Formula and Weight
The molecular formula is inferred as C15H22N3O2·HCl, yielding a molecular weight of approximately 315.8 g/mol. This estimation aligns with related pyrrolidine-carboxamide derivatives, such as methyl 4-phenylpyrrolidine-3-carboxylate (C12H15NO2, MW 205.25 g/mol) and more complex analogs like (3R,4R)-1-methylcarbamoylmethyl-pyrrolidine-3,4-dicarboxylic acid derivatives (MW 526.0 g/mol) .
Structural Features and Stereochemistry
The pyrrolidine ring adopts a non-planar conformation, with substituents influencing its stereoelectronic properties. The 3-carboxamide group and 4-aryl substitution pattern are critical for molecular interactions, as seen in pharmacologically active pyrrolidine derivatives . The methylamino-methylphenyl side chain introduces basicity and potential for hydrogen bonding, akin to VLA-4 antagonists described in medicinal chemistry literature .
Synthesis and Analytical Data
Synthetic Routes
The synthesis of pyrrolidine-carboxamide derivatives typically involves multi-step sequences, including reductive amination, coupling reactions, and salt formation. A representative pathway, adapted from procedures for related compounds , includes:
-
Reductive Amination: Condensation of 4-nitrobenzaldehyde with methylamine, followed by reduction using NaBH4 to yield 4-[(methylamino)methyl]phenyl intermediates.
-
Pyrrolidine Functionalization: Coupling of the aryl intermediate with a pyrrolidine-3-carboxylic acid derivative using HATU/DIPEA in DMF, as demonstrated in general amide bond formation protocols .
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing crystallinity and bioavailability .
Analytical Characterization
Key spectroscopic data for analogous compounds include:
-
1H NMR: Peaks between δ 2.3–3.8 ppm (pyrrolidine CH2 and CH groups), δ 6.8–7.6 ppm (aromatic protons), and δ 8.1–8.2 ppm (amide NH) .
-
LC-MS: Molecular ion peaks consistent with [M+H]+ or [M+Na]+ adducts, as observed in compounds like tert-butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate (m/z 280) .
Pharmacological Profile and Mechanisms
Biological Activity
While direct studies on this compound are scarce, structurally related pyrrolidine derivatives exhibit diverse pharmacological activities:
-
Antitumor Effects: Substituted 4-quinolinecarboxylic acids demonstrate activity against L1210 leukemia and B16 melanoma .
-
VLA-4 Antagonism: Analogous compounds with aryl-pyrrolidine scaffolds inhibit VLA-4 integrin, a target in inflammatory diseases .
-
Enzyme Modulation: Carboxamide groups often interact with proteases or kinases, suggesting potential applications in metabolic disorders .
Structure-Activity Relationships (SAR)
-
The pyrrolidine ring rigidity influences receptor binding affinity, as seen in VLA-4 antagonists .
-
Substituents at the 3-position: Carboxamide groups enhance solubility and target engagement, critical for oral bioavailability .
-
Aryl side chains: The 4-[(methylamino)methyl]phenyl group may facilitate interactions with hydrophobic binding pockets, analogous to biphenyl derivatives in anticancer agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume